molecular formula C9H8ClNO2S B189714 2-Chloro-3-(phenylsulfonyl)propanenitrile CAS No. 1424-50-6

2-Chloro-3-(phenylsulfonyl)propanenitrile

Cat. No. B189714
CAS RN: 1424-50-6
M. Wt: 229.68 g/mol
InChI Key: IWXBVRBZXCRQEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(phenylsulfonyl)propanenitrile (CPS) is a chemical compound that has been used in scientific research due to its unique properties. CPS is a white crystalline solid that is soluble in most organic solvents. It is a versatile chemical that has been used in various fields of research, including medicinal chemistry, chemical biology, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Chloro-3-(phenylsulfonyl)propanenitrile involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. 2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to be a competitive inhibitor of sEH, meaning that it competes with the substrate for binding to the enzyme. The binding of 2-Chloro-3-(phenylsulfonyl)propanenitrile to the enzyme is reversible, and the inhibition can be reversed by removing the compound from the solution.

Biochemical And Physiological Effects

2-Chloro-3-(phenylsulfonyl)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to reduce blood pressure and improve vascular function in animal models of hypertension. Studies have also suggested that 2-Chloro-3-(phenylsulfonyl)propanenitrile may have neuroprotective effects and could be useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

2-Chloro-3-(phenylsulfonyl)propanenitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yield. It is also relatively inexpensive compared to other enzyme inhibitors. However, 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations. It is not highly selective for sEH and can inhibit other enzymes at high concentrations. It is also not very water-soluble, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile. One area of interest is the development of more selective sEH inhibitors based on the structure of 2-Chloro-3-(phenylsulfonyl)propanenitrile. Another area of interest is the use of 2-Chloro-3-(phenylsulfonyl)propanenitrile in the treatment of cardiovascular and neurological diseases. Further studies are needed to fully understand the biochemical and physiological effects of 2-Chloro-3-(phenylsulfonyl)propanenitrile and its potential as a therapeutic agent.
In conclusion, 2-Chloro-3-(phenylsulfonyl)propanenitrile is a versatile chemical that has been used extensively in scientific research. It has been shown to be a potent inhibitor of certain enzymes and has several biochemical and physiological effects. While 2-Chloro-3-(phenylsulfonyl)propanenitrile has some limitations, it has several advantages for use in lab experiments. There are several future directions for research on 2-Chloro-3-(phenylsulfonyl)propanenitrile, and further studies are needed to fully understand its potential as a therapeutic agent.

Scientific Research Applications

2-Chloro-3-(phenylsulfonyl)propanenitrile has been used extensively in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to be a potent inhibitor of the enzyme human soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. 2-Chloro-3-(phenylsulfonyl)propanenitrile has also been shown to inhibit the activity of other enzymes such as aldose reductase and matrix metalloproteinases.

properties

CAS RN

1424-50-6

Product Name

2-Chloro-3-(phenylsulfonyl)propanenitrile

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-chloropropanenitrile

InChI

InChI=1S/C9H8ClNO2S/c10-8(6-11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8H,7H2

InChI Key

IWXBVRBZXCRQEB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(C#N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Benzenesulfinic acid sodium salt (9.4 g, 57 mmol) was dissolved in a mixture of water (18.3 mL) and acetic acid (9.1 mL). 2-Chloroprop-2-enenitrile (4.6 mL, 57 mmol) was added, followed by MeOH (18.3 mL). The resulting mixture was allowed to stir for 10 minutes before the solid product was collected by filtration and rinsed with minimal water. The majority of the solid filtered through with the rinse and so all material was rinsed through the filter. The filtrate was extracted with DCM (2×) and the combined organic layers were washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford 2-chloro-3-(phenylsulfonyl)propanenitrile as a crude residue. Crude 2-chloro-3-(phenylsulfonyl)propanenitrile (6.1 g, 27 mmol) was dissolved in chloroform (41 mL) cooled in an ice-salt bath and stirred before adding TEA (3.7 mL, 27 mmol) dropwise. The mixture was allowed to stir at 0° C. for 20 minutes. The reaction mixture was then washed sequentially with dilute 1N aqueous HCl, followed by saturate aqueous NaHCO3. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford (2E and 2Z)-3-(phenylsulfonyl)prop-2-enenitrile as a crude residue. The crude residue (4.9 g, 25 mmol) and (buta-1,3-dien-2-yloxy)(trimethyl)silane (4.2 g, 29 mmol) were refluxed together in benzene (63.8 mL) under nitrogen for 16 hours. The reaction mixture was then concentrated in vacuo to afford an oily mixture of the intermediate adducts. The residue was dissolved in aqueous acetic acid (80%) and allowed to stir. After 1 hour at ambient temperature, the mixture was diluted with water and extracted with DCM (2×). The combined organic extracts were concentrated in vacuo and the residue was dissolved in DCM. A solid precipitated from the solution and was collected by filtration to afford the title compound.
Quantity
9.4 g
Type
reactant
Reaction Step One
Name
Quantity
18.3 mL
Type
solvent
Reaction Step One
Quantity
9.1 mL
Type
solvent
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
18.3 mL
Type
reactant
Reaction Step Three

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